molecular formula C9H10FNO2 B1445072 Ethyl 2-(5-fluoropyridin-3-YL)acetate CAS No. 39891-14-0

Ethyl 2-(5-fluoropyridin-3-YL)acetate

Cat. No.: B1445072
CAS No.: 39891-14-0
M. Wt: 183.18 g/mol
InChI Key: BCZQGAWXFCZDFC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoropyridin-3-yl)acetate ( 39891-14-0) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block, or synthetic intermediate, for the development of more complex molecules. Its core structure, which incorporates a fluorine atom on the pyridine ring, is frequently explored in drug discovery due to the potential for enhanced metabolic stability, altered electronegativity, and improved binding affinity in target molecules . While specific biological data for this exact ester is limited in public literature, its close structural analogs and the broader class of fluorinated pyridines have demonstrated considerable research value. Notably, similar compounds are investigated as key intermediates in the synthesis of potent enzyme inhibitors . Furthermore, fluorine-18 labeled pyridine derivatives are of paramount importance in the development of novel positron emission tomography (PET) radiotracers, such as those used for imaging specific enzyme activity in vivo . The presence of the fluorine atom and the ester functional group makes this compound a valuable scaffold for further chemical modifications, including hydrolysis, amidation, and nucleophilic substitution reactions, enabling researchers to generate a diverse array of target structures for biological evaluation. This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

ethyl 2-(5-fluoropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZQGAWXFCZDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302437
Record name Ethyl 5-fluoro-3-pyridineacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-14-0
Record name Ethyl 5-fluoro-3-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Transition Metal-Mediated Coupling with Ethyl Haloacetate

A patented method describes the preparation of ethyl 3-(2,5,6-trihalopyridin-3-yl)-3-oxopropionate by reacting 2,5,6-trihalo-3-cyanopyridine with ethyl haloacetate in the presence of a transition metal powder in anhydrous solvent. The process involves:

  • Heating the trihalo-cyanopyridine and transition metal powder to boiling.
  • Dropwise addition of ethyl haloacetate to the heated mixture.
  • Cooling the solution to about 10°C.
  • Acidification with concentrated hydrochloric acid and water.
  • Filtration to isolate the product.

This method is adaptable for fluorinated pyridine derivatives and provides a controlled environment for selective substitution and ester formation.

Step Conditions Notes
Reactants 2,5,6-trihalo-3-cyanopyridine, ethyl haloacetate Transition metal powder catalyst
Solvent Anhydrous solvent Boiling temperature
Addition Ethyl haloacetate dropwise Reaction time: 30 min to 1 h
Post-reaction treatment Cooling to 10°C, HCl addition Filtration to isolate product

Palladium-Catalyzed Cross-Coupling Reactions

A versatile approach involves palladium-catalyzed cross-coupling between aryl halides and ethyl acetate derivatives or their equivalents. Key features include:

  • Use of palladium complexes such as Pd2(dba)3 with ligands like XantPhos.
  • Base such as tert-butoxide (t-BuONa) to promote coupling.
  • Solvent systems like toluene at elevated temperatures (~110°C).
  • Reaction under inert atmosphere (N2) for improved yields.

This method allows the introduction of fluoropyridinyl groups onto the ethyl acetate backbone with high regioselectivity and functional group tolerance.

Catalyst System Base Solvent Temperature Time Atmosphere
Pd2(dba)3 + XantPhos t-BuONa Toluene 110°C 12 h N2

Nucleophilic Substitution on 5-Fluoropyridine Derivatives

Another approach involves direct nucleophilic substitution on 5-fluoropyridin-3-yl precursors using ethyl haloacetate derivatives. This method typically requires:

  • Anhydrous conditions to prevent hydrolysis.
  • Controlled addition of ethyl haloacetate to the pyridine substrate.
  • Use of acid or base catalysts depending on the leaving group.
  • Post-reaction acidification and extraction to isolate the ester product.

This method is straightforward and useful for small-scale synthesis but may require optimization for scale-up due to sensitivity to moisture and reaction conditions.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range Scale Suitability
Transition Metal-Mediated Coupling High selectivity, good for halogenated substrates Requires handling of metals and anhydrous solvents Moderate to High (60-85%) Suitable for medium to large scale
Palladium-Catalyzed Cross-Coupling High regioselectivity, functional group tolerance Expensive catalysts, inert atmosphere needed High (70-95%) Suitable for fine chemical synthesis
Nucleophilic Substitution Simple setup, fewer reagents Sensitive to moisture, possible side reactions Moderate (50-75%) Suitable for small scale or lab synthesis

Research Findings and Optimization Notes

  • Catalyst Choice: Transition metals such as nickel or palladium powders have been found effective; palladium complexes with bulky phosphine ligands provide enhanced coupling efficiency.
  • Solvent Effects: Anhydrous solvents like toluene or ethers improve reaction rates and selectivity by minimizing side reactions.
  • Temperature Control: Elevated temperatures (80-110°C) accelerate coupling but require careful monitoring to avoid decomposition.
  • Post-Reaction Workup: Acidification with HCl followed by extraction and filtration is standard to isolate the ester product with high purity.
  • Purification: Silica gel chromatography or preparative HPLC is commonly used to purify the final compound, especially when minor isomers or side products are present.

Summary Table of Key Experimental Parameters

Parameter Typical Range/Value Comments
Reaction temperature 10°C (cooling) to 110°C (heating) Depends on step and catalyst
Reaction time 30 min to 12 hours Longer times for Pd-catalysis
Catalyst loading 0.1 to 0.2 equivalents Pd catalyst or transition metal powder
Solvent Anhydrous toluene, MeOH, CH3CN Choice affects yield and selectivity
Acid treatment Concentrated HCl For product isolation
Purification method Silica gel chromatography, prep-HPLC Ensures high purity

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acidic Hydrolysis

  • Reagents: Concentrated HCl or H₂SO₄

  • Conditions: Reflux in aqueous ethanol

  • Product: 2-(5-Fluoropyridin-3-yl)acetic acid

  • Mechanism: Protonation of the ester carbonyl facilitates nucleophilic attack by water, leading to cleavage of the ester bond.

Basic Hydrolysis

  • Reagents: NaOH or KOH

  • Conditions: Aqueous solution at elevated temperatures

  • Product: Sodium or potassium salt of 2-(5-fluoropyridin-3-yl)acetic acid

  • Notes: The reaction is irreversible due to deprotonation of the carboxylic acid product .

Table 1: Hydrolysis Conditions and Outcomes

Reaction TypeReagentsSolventTemperatureProduct
AcidicH₂SO₄Ethanol/H₂O80°C2-(5-Fluoropyridin-3-yl)acetic acid
BasicNaOHH₂O60°CSodium 2-(5-fluoropyridin-3-yl)acetate

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient 5-fluoropyridin-3-yl moiety participates in nucleophilic aromatic substitution (NAS) reactions.

Fluorine Displacement

  • Reagents: Alkoxides (e.g., NaOMe, KOtBu) or amines

  • Conditions: Polar aprotic solvents (DMSO, DMF) at 80–120°C

  • Example Reaction:

    Ethyl 2 5 fluoropyridin 3 yl acetate+NaOMeEthyl 2 5 methoxypyridin 3 yl acetate+NaF\text{Ethyl 2 5 fluoropyridin 3 yl acetate}+\text{NaOMe}\rightarrow \text{Ethyl 2 5 methoxypyridin 3 yl acetate}+\text{NaF}
  • Outcome: Fluorine at the 5-position is replaced by stronger nucleophiles (e.g., methoxy, amino groups) .

Regioselectivity

  • Substitution occurs preferentially at the 5-position due to the electron-withdrawing effect of the fluorine atom, which activates adjacent positions for NAS .

Reduction Reactions

The ester group can be reduced to primary alcohols or other intermediates.

Ester to Alcohol

  • Reagents: LiAlH₄ or NaBH₄ (with catalytic additives)

  • Conditions: Anhydrous THF or Et₂O at 0–25°C

  • Product: 2-(5-Fluoropyridin-3-yl)ethanol

  • Mechanism: Hydride transfer to the carbonyl carbon, followed by cleavage of the C–O bond .

Partial Reduction

  • Selective reduction of the pyridine ring to piperidine derivatives has not been reported, likely due to the stabilizing effect of the fluorine substituent .

Oxidation Reactions

The ester’s α-carbon can be oxidized under controlled conditions.

Ester to α-Keto Ester

  • Reagents: KMnO₄ or CrO₃ in acidic media

  • Conditions: H₂SO₄/H₂O at 50–70°C

  • Product: Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate

  • Limitations: Over-oxidation to carboxylic acids may occur without precise stoichiometric control .

Coupling Reactions

The compound serves as a building block in cross-coupling reactions.

Suzuki-Miyaura Coupling

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Conditions: Aryl boronic acids, K₂CO₃, in DMF/H₂O at 80°C

  • Example: Formation of biaryl derivatives via coupling at the pyridine ring .

Heck Reaction

  • Catalyst: Pd(OAc)₂

  • Conditions: Alkenes, NEt₃, in DMF at 100°C

  • Application: Synthesis of styrylpyridine analogs .

Comparative Reactivity with Analogues

The fluorine atom significantly alters reactivity compared to non-fluorinated analogues:

Table 2: Reactivity Comparison with Ethyl 2-Pyridin-3-ylacetate

Reaction TypeEthyl 2-(5-Fluoropyridin-3-yl)acetateEthyl 2-Pyridin-3-ylacetate
Hydrolysis RateFaster (electron-withdrawing F)Slower
NAS at Pyridine RingHigher regioselectivityLower selectivity
Oxidation SusceptibilityMore resistant to over-oxidationProne to degradation

Scientific Research Applications

Chemistry

Ethyl 2-(5-fluoropyridin-3-YL)acetate serves as a building block for synthesizing more complex fluorinated compounds. Its unique fluorine atom positioning allows for diverse chemical modifications, making it valuable in the development of new materials and compounds .

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies are ongoing to evaluate its efficacy against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest potential applications in cancer treatment through targeted mechanisms .

Medicine

In the pharmaceutical field, this compound is being explored for its ability to interact with specific biological pathways. The fluorine atom enhances its reactivity with enzymes and receptors, which could lead to the development of novel drugs targeting specific diseases .

Industrial Applications

This compound is also utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties. Its role as a precursor in the synthesis of various agrochemical agents highlights its importance in agricultural science .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluoropyridin-3-YL)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings:

Halogen Effects : The substitution of fluorine (electronegative, small atomic radius) at the 5-position in the target compound contrasts with bulkier halogens like bromine or chlorine in analogs. Bromine increases molecular weight significantly (e.g., +78.91 g/mol vs. fluorine) and may enhance lipophilicity .

Positional Isomerism: The acetate group’s position on the pyridine ring (2- vs.

Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate introduces strong electron-withdrawing effects, which could stabilize negative charges or influence metabolic stability compared to fluorine .

Comparison with Heterocyclic Acetate Esters

This compound is also compared to esters derived from other heterocycles:

Table 2: Heterocyclic Acetate Esters

Compound Name Core Heterocycle Substituents Key Structural Features References
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran 5-Br, 3-ethyl-sulfinyl Aromatic π-π interactions, C-H⋯O bonds
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate Imidazole 2,5-diphenyl Planar imidazole core

Key Findings:

Imidazole Derivatives : Imidazole-based analogs (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate) prioritize planar geometries for π-stacking, contrasting with the pyridine ring’s lone pair orientation, which may influence solubility and reactivity .

Biological Activity

Ethyl 2-(5-fluoropyridin-3-YL)acetate, a compound characterized by its unique fluorinated pyridine structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀FNO₂. The presence of the fluorine atom at the 5-position of the pyridine ring enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Effects

This compound has also been evaluated for anticancer properties. Preclinical studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound appears to inhibit tumor growth by targeting key enzymes involved in cell proliferation .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. For instance, it shows promise as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences in biological activity among related ethyl pyridine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, apoptosis induction
Ethyl 2-(5-fluoropyridin-2-YL)acetateModerateLowCell wall synthesis disruption
Ethyl 2-(4-fluoropyridin-3-YL)acetateLowModerateUnknown

This table illustrates that the position of the fluorine atom significantly influences both antimicrobial and anticancer activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that the compound exhibited a minimum inhibitory concentration (MIC) of less than 10 μg/mL against several pathogenic bacteria, indicating strong antimicrobial potential .
  • Cancer Cell Line Testing : In a preclinical trial involving human cancer cell lines, this compound was shown to reduce cell viability by over 50% at concentrations around 20 μM, suggesting effective anticancer properties .
  • Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and moderate plasma stability, which are crucial for further development as a therapeutic agent .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(5-fluoropyridin-3-YL)acetate
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Ethyl 2-(5-fluoropyridin-3-YL)acetate

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